

2-Chloroacetohydrazide hydrochloride CAS number 868-83-7

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Compound of Interest

Compound Name: *2-Chloroacetohydrazide hydrochloride*

CAS No.: 868-83-7

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An In-Depth Technical Guide to **2-Chloroacetohydrazide Hydrochloride** (CAS 868-83-7)

Foreword: A Senior Application Scientist's Perspective

In the landscape of synthetic chemistry and drug discovery, certain building blocks distinguish themselves not by their complexity, but by their versatile reactivity and strategic utility. **2-Chloroacetohydrazide hydrochloride** is a prime example of such a reagent. At first glance, it is a simple bifunctional molecule. However, a deeper analysis reveals a powerful tool for molecular construction. The inherent reactivity of the chloroacetyl group as an electrophile, combined with the nucleophilicity of the hydrazide moiety, creates a "push-pull" system that medicinal chemists and process scientists can exploit to forge a diverse array of complex molecular architectures.

This guide is structured to move beyond a simple recitation of facts. It is designed to provide a causal understanding of why this reagent is selected, how its reactivity is controlled, and where its application can be most impactful. We will explore its fundamental properties, delve into its synthetic utility with a focus on logical reaction pathways, and highlight its emerging role in cutting-edge therapeutic development, such as covalent inhibitor design. The protocols and workflows described herein are presented not merely as instructions, but as self-validating

systems, encouraging critical thinking about reaction monitoring, purification, and characterization—the cornerstones of robust scientific practice.

Core Physicochemical & Safety Profile

Understanding the fundamental characteristics of **2-Chloroacetohydrazide hydrochloride** is the prerequisite for its effective and safe utilization in any research or development setting. The hydrochloride salt form is deliberate, serving to enhance the compound's stability and aqueous solubility compared to its freebase counterpart, making it more amenable to handling and use in various reaction conditions.^{[1][2]}

Physicochemical Data

The key properties of **2-Chloroacetohydrazide hydrochloride** are summarized below. This data is essential for calculating molar equivalents, selecting appropriate solvents, and predicting physical behavior during reactions and work-ups.

Property	Value	Source
CAS Number	868-83-7	PubChem ^[3]
Molecular Formula	C ₂ H ₆ Cl ₂ N ₂ O	ChemScene ^[4]
Molecular Weight	144.99 g/mol	PubChem ^[3]
Appearance	White to off-white crystalline solid	CymitQuimica ^[2]
Solubility	Soluble in water and ethanol	LookChem ^[1]
Boiling Point	316.3°C at 760 mmHg (Predicted)	LookChem ^[1]
Topological Polar Surface Area	55.1 Å ²	PubChem ^[3]
Hydrogen Bond Donor Count	3	PubChem ^[3]
Hydrogen Bond Acceptor Count	2	PubChem ^[3]

GHS Safety & Handling Profile

As with any reactive chemical intermediate, stringent adherence to safety protocols is mandatory. The compound is classified with specific hazards that necessitate careful handling in a controlled laboratory environment.

GHS Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

(Data sourced from ChemScene[4])

Recommended Handling & Storage Protocol:

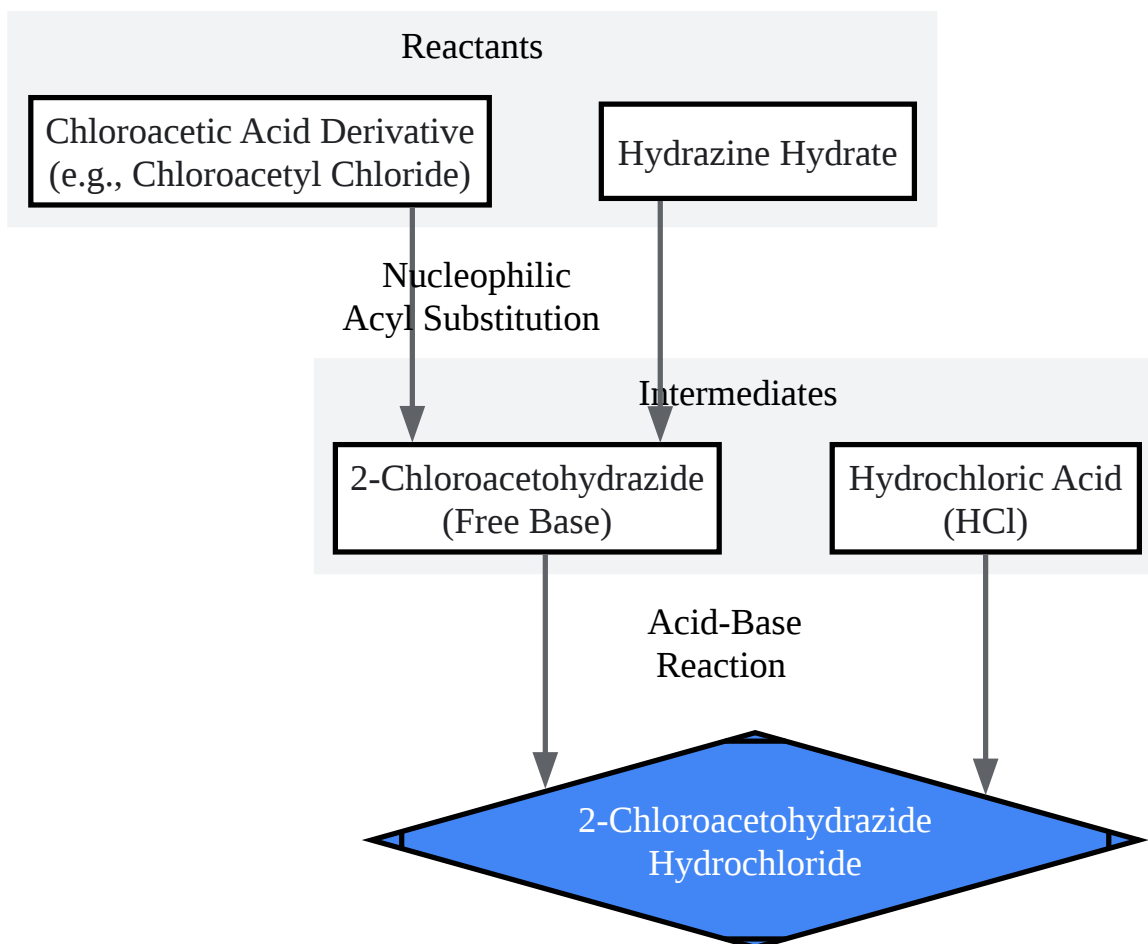
- **Engineering Controls:** Always handle this material within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] Facilities should be equipped with an eyewash station and a safety shower.[5]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[7]
- **Handling:** Avoid dust generation and accumulation.[5] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[6]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][8] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[4][8]

Synthesis & Reactivity: A Versatile Synthetic Hub

The synthetic value of **2-Chloroacetohydrazide hydrochloride** lies in its predictable and versatile reactivity, which allows it to serve as a cornerstone for building more complex molecules, particularly heterocycles.[9][10]

General Synthesis Pathway

The synthesis of **2-Chloroacetohydrazide hydrochloride** is typically achieved via a two-step process. The first step involves the reaction of an activated chloroacetic acid derivative (such as chloroacetyl chloride or a chloroacetate ester) with hydrazine. The second step is the formation of the hydrochloride salt by treatment with hydrochloric acid.

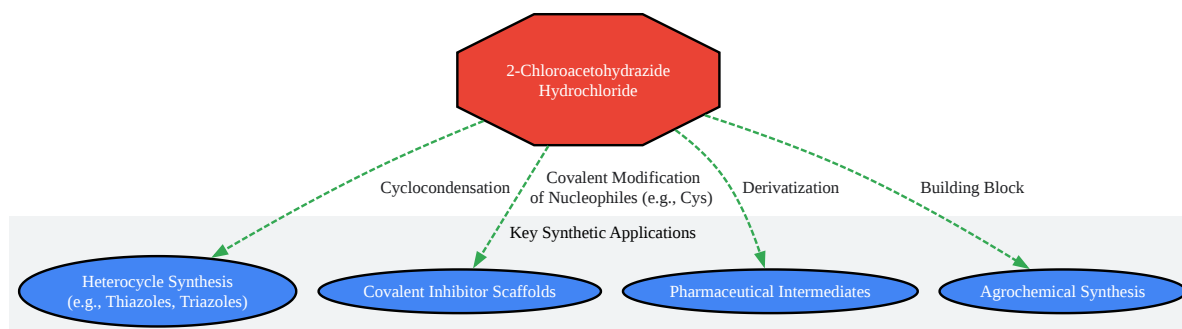


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Caption: General synthesis workflow for **2-Chloroacetohydrazide hydrochloride**.

The Duality of Reactivity: A Chemist's Toolkit

The power of this reagent comes from its two distinct reactive sites, which can be addressed selectively or used in tandem for cyclization reactions.



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Caption: Reactivity and application hub of **2-Chloroacetylhydrazide hydrochloride**.

This dual reactivity makes it an ideal starting material for constructing a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[1][2][9] For instance, reaction with thiourea or thioamides leads to aminothiazoles, while reactions with carbon disulfide can initiate pathways to thiadiazoles.[11]

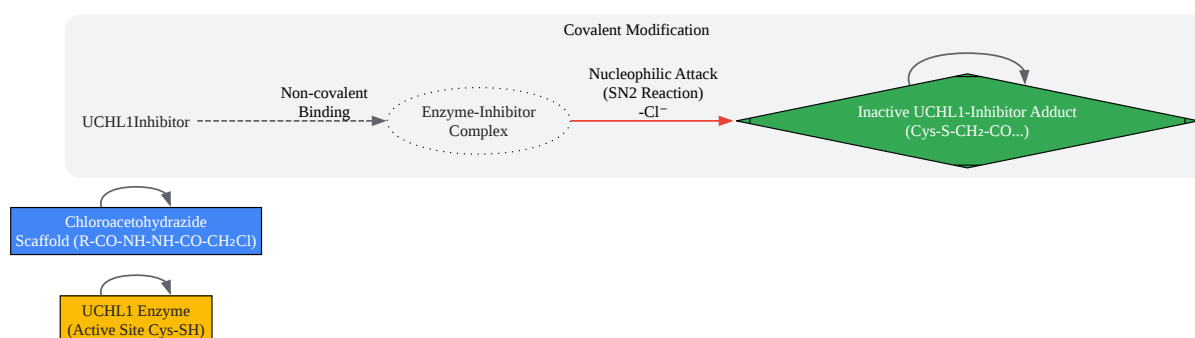
Application in Drug Discovery: Covalent Inhibition of UCHL1

A significant and modern application of the chloroacetylhydrazide scaffold is in the design of covalent inhibitors for therapeutic targets.[12] Covalent inhibition offers advantages in potency and duration of action, and this scaffold provides a "warhead" capable of forming a stable bond with nucleophilic residues, such as cysteine, on a target protein.

A noteworthy example is the development of inhibitors for Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in cancer and neurodegenerative diseases.[12]

[13] Fragment screening identified the chloroacetohydrazide scaffold as a potent covalent inhibitor of UCHL1.[12]

Mechanism of Covalent Inhibition: The chloroacetyl group acts as a mild electrophile. The catalytic cysteine residue in the active site of UCHL1 acts as a nucleophile, attacking the carbon atom bearing the chlorine. This results in a nucleophilic substitution reaction where the chlorine atom is displaced, forming a stable thioether bond between the inhibitor and the enzyme, thereby inactivating it.



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Caption: Mechanism of covalent inhibition of UCHL1 by a chloroacetohydrazide scaffold.

This targeted inactivation of UCHL1 has shown efficacy in cellular models of metastasis, validating this scaffold as a promising starting point for developing novel cancer therapeutics.

[12]

Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol provides a representative example of using **2-Chloroacetohydrazide hydrochloride** to synthesize a heterocyclic compound. The causality is explained at each step to create a self-validating workflow.

Objective: To synthesize N-(4-phenylthiazol-2-yl)acetohydrazide via cyclocondensation of **2-chloroacetohydrazide hydrochloride** and phenylthiourea.

Materials:

- **2-Chloroacetohydrazide hydrochloride** (1.0 eq)
- Phenylthiourea (1.0 eq)
- Ethanol (as solvent)
- Sodium acetate (1.1 eq, as base)
- TLC plates (Silica gel 60 F254)
- Mobile phase for TLC (e.g., 7:3 Ethyl Acetate:Hexane, requires optimization)
- Deionized water

Procedure:

- Reaction Setup & Reagent Charging (Causality: Neutralization & Solubilization):
 - To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylthiourea (1.0 eq) and ethanol. Stir until fully dissolved.
 - Add sodium acetate (1.1 eq). This weak base is crucial to neutralize the hydrochloride salt of the starting material in situ, liberating the freebase 2-chloroacetohydrazide which is the active nucleophile for the subsequent reaction.
 - Add **2-Chloroacetohydrazide hydrochloride** (1.0 eq) to the stirring solution.

- Cyclocondensation Reaction (Causality: Heat to Overcome Activation Energy):
 - Heat the reaction mixture to reflux (approx. 78°C for ethanol). The elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the thiourea sulfur onto the electrophilic chloroacetyl carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring.
 - Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Spot the starting materials and the reaction mixture. The disappearance of starting materials and the appearance of a new, single product spot indicates reaction completion. This avoids unnecessary heating that could lead to side products.
- Work-up & Isolation (Causality: Precipitation of Product):
 - Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
 - Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. The organic product is typically insoluble in water and will precipitate out as a solid, separating it from the water-soluble salts (NaCl) and any remaining polar starting materials.
- Purification (Causality: Removal of Impurities):
 - Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water to remove residual salts.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). This process relies on the principle that the desired product has lower solubility in the cold solvent than the impurities, yielding a highly pure crystalline solid upon cooling.
- Characterization (Causality: Structure Verification):
 - Dry the purified product under vacuum.
 - Obtain the melting point. A sharp melting point is an indicator of high purity.
 - Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm that the chemical structure matches the desired N-(4-

phenylthiazol-2-yl)acetohydrazide. This provides definitive proof of a successful synthesis.

[14]

Conclusion

2-Chloroacetohydrazide hydrochloride (CAS 868-83-7) is a quintessential example of a versatile and powerful building block in modern organic synthesis. Its value is derived from its predictable bifunctional reactivity, enabling the efficient construction of diverse and complex molecules, particularly the heterocycles that form the backbone of many pharmaceuticals and agrochemicals.[1][2] The recent application of its core scaffold in the design of covalent inhibitors, such as those for UCHL1, underscores its continued relevance in cutting-edge drug discovery.[12] A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, empowers researchers to fully leverage its synthetic potential in a safe and effective manner.

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